

# Application Notes: **Chlorophyll c** as a Proxy for Phytoplankton Biomass Estimation

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## Compound of Interest

Compound Name: *chlorophyll c*

Cat. No.: *B1171883*

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## Introduction

**Chlorophyll c** is a key accessory pigment found in many marine phytoplankton groups, including diatoms, dinoflagellates, and haptophytes. Unlike the ubiquitous chlorophyll a, **chlorophyll c**'s distribution is more taxonomically restricted, making it a valuable biomarker for specific algal populations. This document provides detailed application notes and protocols for utilizing **chlorophyll c** as a proxy for estimating phytoplankton biomass, particularly in marine environments.

While chlorophyll a is the most common proxy for total phytoplankton biomass, measuring **chlorophyll c** offers additional insights.<sup>[1]</sup> The ratio of **chlorophyll c** to chlorophyll a can provide information on the taxonomic composition of the phytoplankton community. For instance, a high **chlorophyll c** to a ratio may indicate a dominance of diatoms or dinoflagellates, which is crucial information for ecological studies and monitoring harmful algal blooms.

However, it is important to note that the relationship between **chlorophyll** concentration and phytoplankton carbon biomass is not constant. This ratio can vary depending on factors such as species composition, light availability, nutrient status, and temperature.<sup>[1]</sup> Therefore, while **chlorophyll c** is a useful tool, it should be used in conjunction with other methods for a more comprehensive understanding of phytoplankton dynamics.

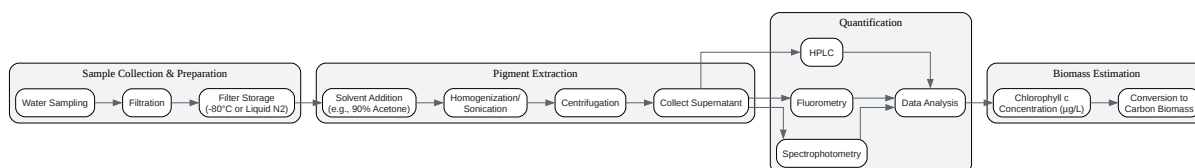
## Applications

- Community Composition Analysis: The presence and concentration of **chlorophyll c**, in relation to chlorophyll a, can be used to infer the relative abundance of certain phytoplankton groups. Chromophyte algae, which include diatoms and prymnesiophytes, are characterized by the presence of **chlorophyll c**.<sup>[2]</sup>
- Harmful Algal Bloom (HAB) Monitoring: Many HAB-forming species, such as dinoflagellates, contain **chlorophyll c**. Monitoring the concentration of this pigment can serve as an early indicator of a potential bloom.
- Ecological and Biogeochemical Modeling: Data on **chlorophyll c** can be incorporated into ecological models to improve estimates of primary productivity and carbon cycling by refining the characterization of the phytoplankton community.<sup>[3]</sup>

## Limitations

- Not a Universal Proxy: **Chlorophyll c** is not present in all phytoplankton. For example, green algae (Chlorophytes) and cyanobacteria lack this pigment. Therefore, it cannot be used as a proxy for total phytoplankton biomass in mixed assemblages.
- Variable Pigment Ratios: The intracellular concentration of **chlorophyll c**, and its ratio to chlorophyll a, can vary significantly with environmental conditions such as light and nutrient availability.<sup>[1]</sup> This physiological variability can complicate the conversion of **chlorophyll c** concentration to carbon biomass.
- Presence of Degradation Products: The presence of chlorophyll degradation products, such as phaeopigments, can interfere with the accurate measurement of **chlorophyll c**, especially with spectrophotometric and fluorometric methods.<sup>[4][5]</sup> Chromatographic techniques like HPLC are recommended to separate these compounds.<sup>[2][6]</sup>

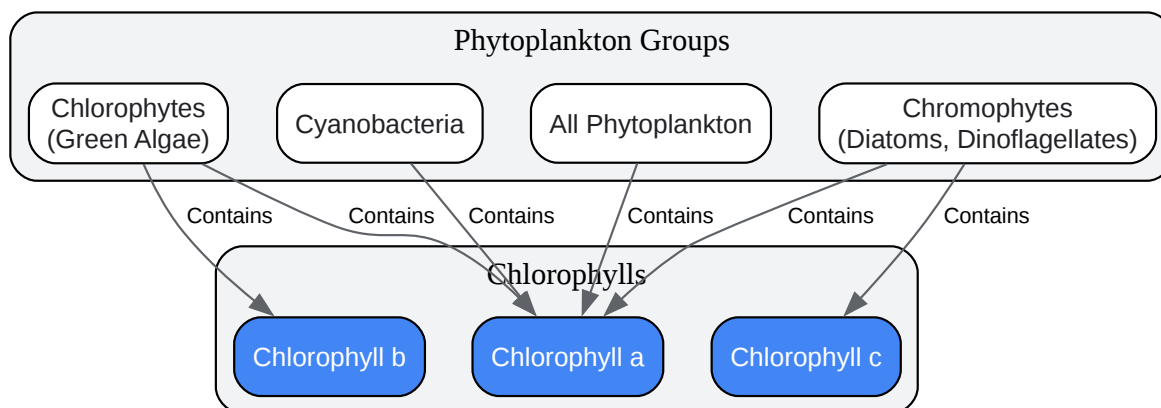
## Experimental Workflows



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Caption: Experimental workflow for phytoplankton biomass estimation using **chlorophyll c**.

## Phytoplankton Pigment Relationships



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Caption: Distribution of major chlorophylls across different phytoplankton groups.

## Experimental Protocols

## Protocol 1: Sample Collection and Filtration

- Collect water samples from the desired depth using a Niskin bottle or other appropriate sampler.
- Transfer a known volume of water (typically 1-5 liters, depending on the expected phytoplankton concentration) to a filtration apparatus.[7]
- Filter the sample through a glass fiber filter (GF/F, 0.7  $\mu\text{m}$  nominal pore size) under low vacuum pressure (<100 mm Hg) to avoid cell lysis.[8]
- Once filtration is complete, fold the filter in half with the filtered material inside, blot it dry, and place it in a cryovial or foil pouch.
- Immediately freeze the filter in liquid nitrogen or store it in a -80°C freezer until extraction.[9] Proper storage is crucial to prevent pigment degradation.[5]

## Protocol 2: Pigment Extraction

Note: Perform all steps under subdued light to minimize photodegradation of pigments.[5][10]

- Place the frozen filter into a 15 mL centrifuge tube.
- Add a known volume (e.g., 5-10 mL) of 90% acetone or 100% methanol.[8] Acetone is a widely used and suitable solvent for a broad range of marine phytoplankton.[8]
- Mechanically disrupt the cells to ensure complete extraction. This can be achieved by grinding the filter with a tissue homogenizer or by sonication.[5]
- Steep the samples in the solvent for 12-24 hours at 4°C in the dark to allow for complete pigment extraction.
- Centrifuge the extract at approximately 4000 x g for 5-10 minutes to pellet the filter and cell debris.[10]
- Carefully transfer the supernatant to a clean tube for analysis.

## Protocol 3: Quantification of Chlorophyll c

## A. Spectrophotometric Method

This method is suitable for routine analysis but can be subject to interference from other pigments.

- Calibrate the spectrophotometer with a 90% acetone blank.
- Measure the absorbance of the pigment extract at 750, 664, 647, and 630 nm. The reading at 750 nm is used to correct for turbidity.[8]
- Subtract the 750 nm absorbance value from the other readings.
- Calculate the concentration of **chlorophyll c** using trichromatic equations. The equations of Jeffrey and Humphrey (1975) are widely recommended for the determination of chlorophylls a, b, and c in 90% acetone.[5]
  - **Chlorophyll c** ( $\mu\text{g/mL}$ ) =  $24.52 * A_{630} - 1.67 * A_{664} - 7.60 * A_{647}$ [8]
- To obtain the **chlorophyll c** concentration in the original water sample ( $\mu\text{g/L}$ ), use the following formula:
  - $\text{Chl c } (\mu\text{g/L}) = (\text{Chl c } (\mu\text{g/mL}) * \text{volume of extract (mL)}) / \text{volume of water filtered (L)}$ [8]

## B. Fluorometric Method

This method is more sensitive than spectrophotometry and is suitable for oligotrophic waters with low phytoplankton biomass.[11][12][13]

- Calibrate the fluorometer using a known concentration of a chlorophyll standard or a secondary standard like coproporphyrin.[7]
- Measure the fluorescence of the extract before and after acidification with a dilute acid (e.g., 1 M HCl).[11][13]
- The "before acidification" reading corresponds to the combined fluorescence of chlorophylls a and c, while the "after acidification" reading is used to determine the concentration of phaeopigments.[11][13]
- Specific filter sets are required to isolate the fluorescence emission of **chlorophyll c**.

- The calculation of **chlorophyll c** concentration requires specific calibration factors for the instrument being used.

## C. High-Performance Liquid Chromatography (HPLC) Method

HPLC is the most accurate method for quantifying **chlorophyll c**, as it separates it from other chlorophylls, carotenoids, and degradation products.<sup>[2][6][9][14]</sup>

- Filter the pigment extract through a 0.2 µm syringe filter to remove any remaining particulate matter.
- Inject a known volume of the extract into the HPLC system.
- A C18 reverse-phase column is typically used for pigment separation with a gradient elution program involving a mixture of solvents (e.g., methanol, acetonitrile, ammonium acetate).<sup>[14]</sup>
- Detect the pigments using a photodiode array detector or a fluorescence detector set to the appropriate wavelengths for **chlorophyll c**.
- Identify and quantify the **chlorophyll c** peak by comparing its retention time and absorption spectrum to that of a pure **chlorophyll c** standard.

## Data Presentation

**Table 1: Chlorophyll c to Chlorophyll a Ratios in Different Phytoplankton Cultures**

| Phytoplankton Group | Species                   | Chl c : Chl a Ratio | Reference                      |
|---------------------|---------------------------|---------------------|--------------------------------|
| Diatom              | Phaeodactylum tricornutum | 0.14 - 0.52         | Varies with light conditions   |
| Dinoflagellate      | Amphidinium carterae      | 0.35 - 0.65         | Varies with culture conditions |
| Haptophyte          | Emiliania huxleyi         | 0.12 - 0.30         | Varies with growth phase       |

Note: These values are indicative and can vary significantly based on environmental factors.

**Table 2: Carbon to Chlorophyll Ratios in Phytoplankton**

| Condition                                | Carbon :<br>Chlorophyll a Ratio | Notes  | Reference |
|--|---------------------------------|--|-----------|
| Nutrient-Replete<br>(Exponential Growth) | 27 - 67                         | Lower ratios indicate healthy, growing cells.                      | [15]      |
| Nitrogen Deficiency                      | > 100                           | Higher ratios are observed under nutrient stress.                  | [15]      |
| Phosphorus Deficiency                    | > 100                           | Similar to nitrogen deficiency.                                    | [15]      |
| Oligotrophic Gyres                       | 99 (median)                     | High light, low nutrient environments lead to higher C:Chl ratios. | [16]      |
| Eutrophic Lakes                          | 27 - 67                         | Nutrient-rich waters support lower C:Chl ratios.                   | [15]      |

Note: These ratios are for Chlorophyll a. The ratio of Carbon to **Chlorophyll c** will be higher and more variable.

**Table 3: Comparison of Methods for Chlorophyll Measurement**

| Method            | Advantages   | Disadvantages  |
|-------------------|--|--|
| Spectrophotometry | - Simple and widely available equipment.[1] - Rapid analysis.                          | - Lower sensitivity.[11] - Interference from other pigments and degradation products.[4] |
| Fluorometry       | - High sensitivity, suitable for oligotrophic waters.[11][13] - Fast and reliable.[11] | - Requires specific filter sets. - Instrument-specific calibration is crucial.[17]       |
| HPLC              | - High accuracy and precision. [2][6] - Separates a wide range of pigments.[14][18]    | - More complex and time-consuming. - Requires expensive equipment and skilled personnel. |

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